molecular formula C14H11NO B1630436 2-Methyl-5-phenylbenzoxazole CAS No. 61931-68-8

2-Methyl-5-phenylbenzoxazole

Cat. No.: B1630436
CAS No.: 61931-68-8
M. Wt: 209.24 g/mol
InChI Key: CHZDPBVCBBQQRP-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C14H11NO. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The compound is characterized by a benzoxazole ring substituted with a methyl group at the second position and a phenyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenylbenzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.

Another method involves the use of 2-aminophenol and acetophenone in the presence of a dehydrating agent, such as polyphosphoric acid, to facilitate the cyclization process. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to improved yields and product purity. The use of catalysts, such as zeolites or metal-organic frameworks, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated, nitro-substituted, or alkyl-substituted benzoxazole derivatives.

Scientific Research Applications

2-Methyl-5-phenylbenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties. It has shown promising activity against certain bacterial and fungal strains.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and optical brighteners. It is also used in the development of materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylbenzoxazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzoxazole: Lacks the methyl group at the second position, which may affect its chemical reactivity and biological activity.

    5-Methylbenzoxazole: Lacks the phenyl group at the fifth position, resulting in different physicochemical properties.

    2-Phenylbenzimidazole: Contains an imidazole ring instead of a benzoxazole ring, leading to different biological activities and applications.

Uniqueness

2-Methyl-5-phenylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZDPBVCBBQQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069531
Record name Benzoxazole, 2-methyl-5-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61931-68-8
Record name 2-Methyl-5-phenylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61931-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-methyl-5-phenyl-
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Record name Benzoxazole, 2-methyl-5-phenyl-
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Record name Benzoxazole, 2-methyl-5-phenyl-
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Record name 2-methyl-5-phenylbenzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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